MB076

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H12BN7O5S2 |

|---|---|

Molecular Weight |

373.2 g/mol |

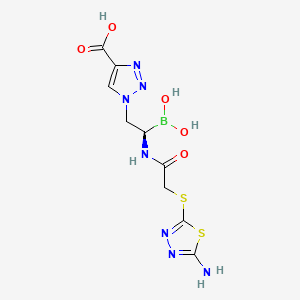

IUPAC Name |

1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid |

InChI |

InChI=1S/C9H12BN7O5S2/c11-8-14-15-9(24-8)23-3-6(18)12-5(10(21)22)2-17-1-4(7(19)20)13-16-17/h1,5,21-22H,2-3H2,(H2,11,14)(H,12,18)(H,19,20)/t5-/m0/s1 |

InChI Key |

JADCONPWNUDUNV-YFKPBYRVSA-N |

Isomeric SMILES |

B([C@H](CN1C=C(N=N1)C(=O)O)NC(=O)CSC2=NN=C(S2)N)(O)O |

Canonical SMILES |

B(C(CN1C=C(N=N1)C(=O)O)NC(=O)CSC2=NN=C(S2)N)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of MB076 on Acinetobacter-derived Cephalosporinase (ADC) Variants

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the mechanism of action of MB076, a novel boronic acid transition state inhibitor, on variants of Acinetobacter-derived cephalosporinases (ADCs), a family of class C β-lactamases that confer antibiotic resistance in the pathogen Acinetobacter baumannii.

Introduction: Clarifying the "ADC" in the Context of this compound

It is critically important to establish the correct definition of "ADC" in the context of this compound. In the body of research surrounding this compound, ADC refers to Acinetobacter-derived Cephalosporinase , a type of β-lactamase enzyme, and not Antibody-Drug Conjugates. This compound is being investigated as an inhibitor of these bacterial enzymes to overcome antibiotic resistance.

Acinetobacter baumannii is a significant Gram-negative pathogen known for its extensive resistance to antibiotics, including cephalosporins.[1] A primary mechanism of this resistance is the production of β-lactamase enzymes, such as Acinetobacter-derived cephalosporinases (ADCs), which hydrolyze and inactivate β-lactam antibiotics.[1] The emergence of numerous ADC variants with differing substrate specificities presents a considerable challenge in developing effective inhibitors.[1][2][3]

This compound is a novel heterocyclic triazole-based boronic acid transition state inhibitor designed to have improved plasma stability and broad-spectrum activity against various ADC β-lactamase variants.[1][3][4] This guide will elucidate its mechanism of action, inhibitory properties, and structural interactions with these key resistance enzymes.

Mechanism of Action of this compound

This compound functions as a boronic acid transition state inhibitor (BATSI) of class C β-lactamases.[1][3] Its mechanism involves mimicking the tetrahedral transition state formed during the hydrolysis of the β-lactam ring of cephalosporin antibiotics by the serine-based active site of the ADC enzyme.[1]

The core of this inhibitory action is the boron atom in this compound, which forms a covalent bond with the catalytic serine residue in the active site of the ADC enzyme. This interaction effectively blocks the enzyme's ability to hydrolyze cephalosporin antibiotics, thereby restoring their efficacy.[1] X-ray crystal structures have confirmed that this compound adopts a similar conformation across different ADC variants, despite minor changes in their active sites.[3][5]

Signaling and Interaction Pathway

The following diagram illustrates the inhibitory interaction between this compound and the ADC β-lactamase active site.

Caption: Covalent and hydrogen bonding of this compound within the ADC active site.

Quantitative Data: Inhibition of ADC Variants

Kinetic studies have demonstrated that this compound is a potent inhibitor of multiple ADC variants, with Ki values consistently below 1 μM.[1][2] This indicates tight binding to the active site of these enzymes.

Table 1: Inhibition Constants (Ki) of this compound against ADC Variants

| ADC Variant | Ki of this compound (nM) | Reference Compound (S02030) Ki (nM) |

| ADC-7 | 44.5 | 44.5 |

| ADC-30 | < 1 | < 1 |

| ADC-33 | 100-200 | Not specified |

| Other Variants | < 1000 | < 1000 |

Data synthesized from available literature. Exact values for all variants were not consistently reported in a single source.[1][2]

Experimental Protocols

Inhibition Kinetics Assay

The inhibitory activity of this compound against various ADC β-lactamase variants was determined using kinetic assays.

-

Enzyme Preparation: Recombinant His-tagged ADC variants were expressed and purified.

-

Assay Principle: The assay measures the rate of hydrolysis of a chromogenic cephalosporin substrate, nitrocefin, in the presence and absence of the inhibitor (this compound).

-

Procedure:

-

Purified ADC enzyme was incubated with varying concentrations of this compound.

-

The reaction was initiated by the addition of nitrocefin.

-

The change in absorbance at a specific wavelength (due to nitrocefin hydrolysis) was monitored over time using a spectrophotometer.

-

-

Data Analysis: The inhibition constant (Ki) was calculated by fitting the data to appropriate enzyme inhibition models.[1][2]

X-ray Crystallography

To understand the structural basis of inhibition, X-ray crystal structures of ADC variants in complex with this compound were determined.

-

Crystallization: Crystals of the ADC variants were grown using hanging drop vapor diffusion.

-

Complex Formation: Pre-formed crystals were soaked in a solution containing this compound to form the enzyme-inhibitor complex. For some variants, this compound was added directly to the crystallization drop.[5]

-

Data Collection and Processing: The crystals were flash-cooled, and X-ray diffraction data were collected. The resulting data were processed to determine the three-dimensional structure of the ADC-MB076 complex.[1][5]

Workflow for Structural Analysis

Caption: Key steps in determining the crystal structure of the ADC-MB076 complex.

Synergistic Activity with Cephalosporins

A crucial aspect of this compound's mechanism of action is its ability to act synergistically with cephalosporin antibiotics. By inhibiting the ADC β-lactamases, this compound restores the susceptibility of A. baumannii strains to these drugs.[1][2][4]

Table 2: Reduction in Minimum Inhibitory Concentrations (MICs) with this compound

| Antibiotic | ADC Variant | MIC without this compound (mg/L) | MIC with this compound (mg/L) | Fold Reduction |

| Ceftazidime (CAZ) | ADC-33 | > 256 | 16 - 64 | 4-16 |

| Cefotaxime (CTX) | ADC-212 | > 256 | 16 | > 16 |

| Ceftolozane (TOL) | ADC-33 | 256 | 16 | 16 |

| Ceftolozane (TOL) | ADC-212 | 256 | 16 | 16 |

Data is representative of findings reported in the literature.[1][2]

The addition of this compound significantly lowers the MICs of various cephalosporins for E. coli strains expressing different ADC variants, demonstrating its potential to overcome antibiotic resistance.[2] For instance, with the ADC-33 variant, this compound improved susceptibility to ceftazidime three-fold better than a comparator inhibitor, S02030.[1]

Impact of ADC Variants on Activity

Certain ADC variants, particularly those with an alanine duplication in the Ω-loop like ADC-33, show increased activity against larger cephalosporins.[1][2][5] This structural alteration is thought to increase the flexibility of the Ω-loop, which may facilitate the binding and hydrolysis of bulkier antibiotics.[5] Despite these variations, this compound effectively inhibits these expanded-spectrum ADC variants, highlighting its broad inhibitory profile.[1][3]

Conclusion

This compound is a potent boronic acid transition state inhibitor of Class C Acinetobacter-derived cephalosporinases (ADCs). Its mechanism of action involves the formation of a stable covalent bond with the catalytic serine in the enzyme's active site, effectively blocking its hydrolytic activity against cephalosporin antibiotics. This compound demonstrates broad efficacy against numerous ADC variants, including those with expanded-spectrum activity. By inhibiting these key resistance enzymes, this compound acts synergistically with cephalosporins to restore their antibacterial activity. The detailed structural and kinetic data available provide a strong foundation for its further development as a component of a combination therapy to combat multidrug-resistant Acinetobacter baumannii.

References

- 1. Synthesis of a Novel Boronic Acid Transition State Inhibitor, this compound: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

MB076: A Boronic Acid Transition State Inhibitor Targeting Class C β-Lactamases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance poses a significant threat to global health. A primary mechanism of resistance in Gram-negative bacteria is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Class C β-lactamases, also known as Acinetobacter-derived cephalosporinases (ADCs), are a major contributor to resistance in Acinetobacter baumannii, a pathogen of critical concern. MB076 is a novel, heterocyclic triazole-based boronic acid transition state inhibitor (BATSI) designed to counteract this resistance mechanism. By mimicking the tetrahedral transition state of β-lactam hydrolysis, this compound potently and reversibly inhibits Class C β-lactamases, thereby restoring the efficacy of cephalosporin antibiotics.[1][2][3] This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound.

Mechanism of Action

This compound acts as a reversible, competitive inhibitor of serine β-lactamases.[1] The core of its inhibitory activity lies in its boronic acid moiety. The electrophilic boron atom mimics the carbonyl carbon of the β-lactam ring.[4] When this compound enters the active site of a β-lactamase, the catalytic serine residue attacks the boron atom, forming a stable, covalent adduct. This adduct resembles the tetrahedral transition state of the natural substrate hydrolysis, effectively locking the enzyme in an inactive conformation and preventing the breakdown of β-lactam antibiotics.[1][4]

Quantitative Data

Inhibitory Activity of this compound

This compound demonstrates potent inhibition against a range of Class C ADC β-lactamase variants, with inhibition constants (Ki) in the sub-micromolar range. The data below summarizes the Ki values of this compound against various ADC variants as determined by nitrocefin hydrolysis inhibition.[1][2]

| ADC Variant | Ki of this compound (nM) |

| ADC-7 | 120 ± 10 |

| ADC-25 | 140 ± 10 |

| ADC-30 | 60 ± 10 |

| ADC-33 | 110 ± 10 |

| ADC-57 | 130 ± 10 |

| ADC-75 | 150 ± 10 |

| ADC-131 | 110 ± 10 |

Data sourced from Powers et al., 2023.[1]

Synergistic Activity with Cephalosporins

This compound acts synergistically with cephalosporin antibiotics to restore their activity against resistant bacterial strains. The following table presents the Minimum Inhibitory Concentrations (MICs) of various cephalosporins against E. coli expressing different ADC variants, with and without a fixed concentration of this compound (10 mg/L).[1][5]

| Antibiotic | ADC Variant | MIC (mg/L) without this compound | MIC (mg/L) with 10 mg/L this compound | Fold Reduction in MIC |

| Ceftazidime | ADC-30 | >128 | 1 | >128 |

| Ceftazidime | ADC-33 | 64 | 0.5 | 128 |

| Cefotaxime | ADC-30 | 128 | 0.25 | 512 |

| Cefotaxime | ADC-33 | 128 | 0.25 | 512 |

Data sourced from Powers et al., 2023.[1]

Pharmacokinetic Profile

A key advantage of this compound is its improved plasma stability compared to earlier generation boronic acid inhibitors like S02030. This enhanced stability is attributed to the replacement of a thiophene ring with a more stable 5-amino-1,3,4-thiadiazol-2-thiol ring.[6]

| Compound | Human Plasma Half-life (t1/2) |

| This compound | 29 hours |

| S02030 | 9 hours |

Data sourced from MedChemExpress and ResearchGate, referencing Powers et al., 2023.[5][7]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

Protein Expression and Purification

-

Gene Synthesis and Cloning : Genes encoding the ADC β-lactamase variants are synthesized and cloned into a suitable expression vector (e.g., pET-28a) with an N-terminal polyhistidine tag.

-

Transformation : The expression vector is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression : A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing an appropriate antibiotic (e.g., kanamycin). The culture is grown overnight at 37°C. This starter culture is then used to inoculate a larger volume of Terrific Broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM, and the culture is incubated overnight at 18°C.

-

Cell Lysis : Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10 mM imidazole, pH 7.5), and lysed by sonication on ice.

-

Purification : The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The ADC enzyme is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Dialysis and Storage : The purified protein is dialyzed against a storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) to remove imidazole and stored at -80°C. Protein purity is assessed by SDS-PAGE.

Enzyme Inhibition Kinetics

-

Assay Principle : The inhibitory activity of this compound is determined by measuring its effect on the rate of hydrolysis of a chromogenic cephalosporin substrate, nitrocefin, by the purified ADC β-lactamase. The hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically at 490 nm.[8][9]

-

Reagents :

-

Assay Buffer: 50 mM sodium phosphate buffer, pH 7.0.

-

Enzyme Solution: Purified ADC β-lactamase diluted in assay buffer to a final concentration that gives a linear rate of nitrocefin hydrolysis over the measurement period.

-

Substrate Solution: Nitrocefin dissolved in DMSO and then diluted in assay buffer to various concentrations bracketing the Km value.

-

Inhibitor Solution: this compound dissolved in DMSO and serially diluted in assay buffer to a range of concentrations.

-

-

Procedure :

-

The assay is performed in a 96-well microplate format.

-

To each well, add the ADC enzyme solution and varying concentrations of the inhibitor (this compound). An enzyme control without inhibitor is also included.

-

The plate is incubated at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding to reach equilibrium.

-

The reaction is initiated by adding the nitrocefin substrate solution to all wells.

-

The absorbance at 490 nm is measured immediately and then kinetically over a period of 5-10 minutes using a microplate reader.

-

-

Data Analysis :

-

The initial reaction velocities (v0) are calculated from the linear portion of the absorbance versus time plots.

-

To determine the inhibition constant (Ki), the data is fitted to the Michaelis-Menten equation for competitive inhibition using non-linear regression analysis software (e.g., GraphPad Prism). The Ki is calculated from the equation: v = (Vmax * [S]) / (Km(1 + [I]/Ki) + [S]), where [S] is the substrate concentration and [I] is the inhibitor concentration.

-

Antimicrobial Susceptibility Testing (AST)

-

Principle : The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of cephalosporins against bacteria expressing ADC β-lactamases, in the presence and absence of this compound, according to CLSI guidelines.[1][10]

-

Materials :

-

Bacterial Strains: E. coli transformed with plasmids encoding the respective ADC variants.

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Antibiotics: Stock solutions of cephalosporins (e.g., ceftazidime, cefotaxime).

-

Inhibitor: Stock solution of this compound.

-

96-well microtiter plates.

-

-

Procedure :

-

Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

In a 96-well plate, prepare two-fold serial dilutions of the cephalosporin antibiotics in CAMHB.

-

For the synergy experiment, a parallel set of dilutions is prepared in CAMHB containing a fixed, sub-inhibitory concentration of this compound (e.g., 10 mg/L).[1][5]

-

Inoculate all wells with the prepared bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination : The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Plasma Stability Assay

-

Principle : This assay evaluates the stability of this compound in human plasma by measuring the disappearance of the parent compound over time.[3][11][12]

-

Procedure :

-

This compound is incubated with pooled human plasma at 37°C.

-

Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

-

The enzymatic reaction in the aliquots is terminated by adding a cold organic solvent (e.g., acetonitrile or methanol), which also precipitates plasma proteins.

-

The samples are centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the remaining this compound, is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the concentration of the compound.

-

-

Data Analysis :

-

The percentage of this compound remaining at each time point is calculated relative to the concentration at time zero.

-

The natural logarithm of the percent remaining is plotted against time.

-

The slope of this line (k) is used to calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for characterizing the inhibitory properties of this compound.

Conclusion

This compound is a promising β-lactamase inhibitor that effectively neutralizes Class C ADC enzymes, a significant driver of antibiotic resistance in Acinetobacter baumannii. Its potent, reversible competitive mechanism of action, coupled with improved plasma stability, makes it a strong candidate for further development. The synergistic activity observed with established cephalosporins highlights its potential to rejuvenate our existing antibiotic arsenal in the fight against multidrug-resistant bacterial infections. The data and protocols presented in this guide offer a comprehensive technical foundation for researchers and developers working on novel strategies to combat antimicrobial resistance.

References

- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 3. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Frontiers | Prevention and potential remedies for antibiotic resistance: current research and future prospects [frontiersin.org]

- 5. Synthesis of a Novel Boronic Acid Transition State Inhibitor, this compound: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. content.abcam.com [content.abcam.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. Plasma Stability Assay | Domainex [domainex.co.uk]

The Discovery and Synthesis of MB076: A Potent Triazole Inhibitor of Acinetobacter-Derived Cephalosporinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of MB076, a novel heterocyclic triazole and boronic acid transition state inhibitor. This compound has demonstrated significant efficacy in inhibiting Class C Acinetobacter-derived cephalosporinases (ADCs), enzymes that confer resistance to β-lactam antibiotics in the critically pathogenic Acinetobacter baumannii. This document details the quantitative inhibitory data, experimental protocols, and the underlying biochemical pathways, offering a comprehensive resource for researchers in antimicrobial drug development.

Introduction: The Challenge of Acinetobacter baumannii and the Role of this compound

Acinetobacter baumannii is a formidable Gram-negative pathogen, notorious for its extensive resistance to cephalosporins and carbapenems, posing a significant therapeutic challenge.[1] A primary mechanism of this resistance is the production of β-lactamase enzymes, particularly ADCs, which hydrolyze and inactivate β-lactam antibiotics.[1] The development of potent inhibitors that can overcome the activity of these enzymes is a critical strategy to restore the efficacy of existing antibiotics.

This compound is a boronic acid transition state inhibitor (BATSI) designed to effectively inhibit a broad range of ADC variants.[1][2][3][4][5] Its design incorporates a triazole moiety to enhance its inhibitory profile and improve plasma stability.[1][2][3] this compound acts synergistically with cephalosporins, restoring their antibacterial activity against resistant strains of A. baumannii.[1][2][4][5]

Design and Synthesis of this compound

The design of this compound was an evolution of a preceding inhibitor, S02030. While S02030 showed promise, its thiophene ring was a potential liability for producing reactive metabolites.[3] Consequently, this compound was synthesized with an aminothiadiazole group, which was hypothesized to be more stable.[3] The core of this compound's inhibitory activity lies in its 1-amido-2-triazolylethaneboronic acid scaffold, which has demonstrated activity against key β-lactamases.[1]

The synthesis of this compound begins with 2-azido-1-N,N-bis(trimethylsilyl)amine. The key synthetic steps involve the removal of the two trimethylsilyl (TMS) groups, followed by acylation of the free amine with chloroacetyl chloride.[3]

Below is a logical workflow for the synthesis of this compound.

Caption: Synthetic workflow of this compound.

Mechanism of Action: Inhibition of ADC β-Lactamases

This compound functions as a reversible, competitive inhibitor of serine β-lactamases.[3] It mimics the tetrahedral transition state formed during the hydrolysis of the β-lactam ring by the enzyme.[3] By binding to the active site of the ADC enzyme, this compound prevents the enzyme from inactivating β-lactam antibiotics, thereby restoring their antibacterial efficacy.

The following diagram illustrates the mechanism of ADC β-lactamase inhibition by this compound.

References

- 1. Synthesis of a Novel Boronic Acid Transition State Inhibitor, this compound: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a Novel Boronic Acid Transition State Inhibitor, this compound: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

MB076: A Novel Strategy to Counter Acinetobacter baumannii Resistance

An In-depth Technical Guide on the Role of MB076 in Overcoming Resistance in a Critical Pathogen

Executive Summary

Acinetobacter baumannii has emerged as a formidable nosocomial pathogen, largely due to its rapid acquisition of multidrug resistance, which poses a significant threat to global health. Resistance to β-lactam antibiotics, the cornerstone of antibacterial therapy, is a primary concern. This resistance is often mediated by the production of β-lactamase enzymes, which inactivate these life-saving drugs. This technical guide delves into the role of this compound, a novel boronic acid transition state inhibitor, in circumventing a key resistance mechanism in A. baumannii. This compound acts as a potent inhibitor of Acinetobacter-derived cephalosporinases (ADCs), a family of class C β-lactamases, thereby restoring the efficacy of cephalosporin antibiotics. This document provides a comprehensive overview of the mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate this compound, intended for researchers, scientists, and drug development professionals.

Introduction to Acinetobacter baumannii Resistance

Acinetobacter baumannii is a Gram-negative coccobacillus responsible for a wide array of severe hospital-acquired infections, including pneumonia, bloodstream infections, and meningitis. Its clinical significance is amplified by its intrinsic and acquired resistance to numerous antimicrobial agents. One of the principal mechanisms of resistance to β-lactam antibiotics in A. baumannii is the enzymatic degradation of the antibiotic by β-lactamases.

Among these, the Ambler class C β-lactamases, specifically the Acinetobacter-derived cephalosporinases (ADCs), are of significant concern. These enzymes confer resistance to a broad spectrum of cephalosporins. The development of β-lactamase inhibitors that can effectively neutralize these enzymes is a critical strategy to preserve the utility of existing β-lactam antibiotics.

This compound: A Novel β-Lactamase Inhibitor

This compound is a novel, heterocyclic triazole-based boronic acid transition state inhibitor designed to specifically target and inhibit bacterial β-lactamases. Unlike β-lactam antibiotics, which are substrates for these enzymes, this compound acts as a reversible covalent inhibitor, mimicking the transition state of the β-lactam hydrolysis reaction. This mode of action allows it to bind tightly to the active site of the β-lactamase, preventing it from degrading co-administered cephalosporins.

Mechanism of Action of this compound

This compound's primary role is to inhibit the activity of class C Acinetobacter-derived cephalosporinases (ADCs). The mechanism of β-lactam hydrolysis by serine β-lactamases, such as ADCs, involves the formation of a transient acyl-enzyme intermediate. This compound, as a boronic acid transition state inhibitor, forms a stable, covalent adduct with the catalytic serine residue in the active site of the β-lactamase. This effectively sequesters the enzyme, preventing it from hydrolyzing and inactivating β-lactam antibiotics. The triazole ring in this compound's structure contributes to its inhibitory profile and improved in vitro activity.

Figure 1: Mechanism of this compound action in overcoming resistance.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro experiments, including inhibition constant (Ki) determination, minimum inhibitory concentration (MIC) assays to assess synergy, and plasma stability studies.

Table 1: Inhibition Constants (Ki) of this compound against ADC Variants

| ADC Variant | Ki of this compound (nM) |

| ADC-7 | <1000 |

| ADC-30 | <1000 |

| ADC-33 | <1000 |

| ADC-162 | <1000 |

| ADC-212 | <1000 |

| ADC-219 | <1000 |

Note: All tested ADC variants were inhibited by this compound with Ki values below 1 µM.

Table 2: Synergistic Activity of this compound with Cephalosporins against E. coli Expressing ADC Variants

| ADC Variant | Antibiotic | MIC (mg/L) without this compound | MIC (mg/L) with 10 mg/L this compound |

| ADC-33 | Ceftazidime | >256 | 16 |

| ADC-212 | Ceftazidime | >256 | 32 |

| ADC-33 | Cefotaxime | >256 | 1 |

| ADC-212 | Cefotaxime | >256 | 2 |

| ADC-33 | Ceftolozane | 256 | 16 |

| ADC-212 | Ceftolozane | 256 | 16 |

Table 3: Plasma Stability of this compound

| Compound | Half-life (t1/2) in human plasma (hours) |

| This compound | 29 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Inhibition Kinetics

The inhibitory activity of this compound against various ADC β-lactamase variants was determined by measuring the initial velocities of nitrocefin hydrolysis.

-

Enzyme Preparation: Purified ADC enzyme variants were used at a concentration of 2 nM.

-

Pre-incubation: The enzyme was pre-incubated with increasing concentrations of this compound for 3 minutes.

-

Hydrolysis Reaction: The reaction was initiated by the addition of 100 µM nitrocefin.

-

Data Analysis: The initial velocities (v0) were determined from three independent experiments and fitted to the appropriate equations to calculate the inhibition constants (Ki).

Antimicrobial Susceptibility Testing (AST)

The synergistic effect of this compound with cephalosporins was assessed by determining the Minimum Inhibitory Concentrations (MICs) using the broth microdilution method according to CLSI guidelines.

-

Bacterial Strains: E. coli strains expressing different ADC variants were used.

-

Inoculum Preparation: Bacterial suspensions were adjusted to a 0.5 McFarland standard.

-

Drug Preparation: Serial two-fold dilutions of cephalosporins were prepared in Mueller-Hinton broth, both with and without a fixed concentration of this compound (10 mg/L).

-

Incubation: The microtiter plates were inoculated with the bacterial suspension and incubated at 35°C for 18-20 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that resulted in no visible bacterial growth.

An In-depth Technical Guide to the Inhibitory Activity of MB076

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of MB076, a novel therapeutic agent. The document outlines its mechanism of action, summarizes key quantitative data from inhibitory assays, details relevant experimental protocols, and visualizes its operational framework.

Introduction to this compound

This compound is a novel, heterocyclic triazole-based boronic acid transition state inhibitor.[1][2][3][4][5] It has been synthesized to effectively target and inhibit Class C Acinetobacter-derived cephalosporinases (ADCs), which are β-lactamase enzymes responsible for conferring antibiotic resistance in the multidrug-resistant pathogen Acinetobacter baumannii.[2][4][5] By inhibiting these enzymes, this compound restores the efficacy of cephalosporin antibiotics.[1][2][3][4][5] Notably, it has demonstrated improved stability in human plasma, a critical characteristic for therapeutic candidates.[1][2][3]

Mechanism of Action

A. baumannii develops resistance to β-lactam antibiotics, such as cephalosporins, primarily through the expression of β-lactamase enzymes like ADCs. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic before it can reach its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.

This compound functions as a transition state inhibitor. It binds tightly to the active site of the ADC β-lactamase, mimicking the tetrahedral transition state of the natural substrate hydrolysis. This stable complex effectively sequesters the enzyme, preventing it from inactivating cephalosporin antibiotics. As a result, the antibiotic remains active and can effectively inhibit bacterial cell wall synthesis, leading to bacterial cell death. This compound has been shown to act synergistically with multiple cephalosporins.[1][2][3][4][5]

Quantitative Inhibitory Activity

This compound has been demonstrated to be a potent inhibitor of various ADC β-lactamase variants, with inhibition constant (Ki) values consistently below 1 μM.[1][2][3][4][5] The synergistic effect of this compound with cephalosporins has been quantified through antimicrobial susceptibility testing, which measures the Minimum Inhibitory Concentration (MIC) required to inhibit bacterial growth.

Table 1: Inhibition Constants (Ki) of this compound against ADC Variants

| ADC Variant | Ki of this compound (nM) |

| ADC-7 | < 1000 |

| ADC-30 | < 1000 |

| ADC-33 | < 1000 |

| ADC-162 | < 1000 |

| ADC-212 | < 1000 |

| ADC-219 | < 1000 |

| Additional Variant | < 1000 |

| (Note: The primary literature states Ki values are <1 μM for all seven tested variants; specific nM values for each variant with this compound are not fully detailed in the provided search results but are noted to be similar to a comparator compound, S02030, with ADC-30 having the highest affinity for both.[2][4]) |

Table 2: Antimicrobial Susceptibility Testing (MIC in mg/L) with this compound

| ADC Variant Expressed in E. coli | Ceftazidime (CAZ) Alone | CAZ + this compound | Cefotaxime (CTX) Alone | CTX + this compound |

| ADC-7 | 64 | 4 | 64 | 1 |

| ADC-30 | 128 | 2 | 64 | 2 |

| ADC-33 | 2048 | 16 | 128 | 1 |

| ADC-212 | - | 16-64 (range) | - | 16 |

| ADC-219 | - | 16-64 (range) | - | - |

| (Note: Data extracted from the referenced publication.[4] The addition of this compound significantly lowers the MIC, indicating a restoration of antibiotic susceptibility.[4]) |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

Inhibition Kinetics Assay

This protocol is used to determine the inhibition constant (Ki) of this compound against ADC β-lactamase variants.

-

Enzyme Preparation: Purify ADC β-lactamase variants from recombinant E. coli expression systems.

-

Assay Buffer: Prepare a suitable buffer, typically phosphate-buffered saline (PBS) or similar, at a physiological pH.

-

Substrate: Use a chromogenic cephalosporin substrate, such as nitrocefin, which changes color upon hydrolysis by the β-lactamase.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

Assay Procedure:

-

Add the purified ADC enzyme to the assay buffer in a 96-well plate.

-

Add varying concentrations of the inhibitor, this compound.

-

Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

-

Initiate the reaction by adding the nitrocefin substrate.

-

Monitor the rate of hydrolysis by measuring the change in absorbance over time using a spectrophotometer.

-

-

Data Analysis: Determine the initial velocity (V0) for each reaction. The Ki value is then calculated by fitting the data to appropriate enzyme inhibition models (e.g., competitive inhibition).

Antimicrobial Susceptibility Testing (AST)

This protocol determines the Minimum Inhibitory Concentration (MIC) of cephalosporins in the presence and absence of this compound.

-

Bacterial Strains: Use E. coli strains engineered to express specific ADC β-lactamase variants.

-

Growth Medium: Prepare Mueller-Hinton broth or agar, the standard medium for susceptibility testing.

-

Inoculum Preparation: Grow bacterial strains to a standardized density (e.g., 0.5 McFarland standard).

-

Antibiotic & Inhibitor Preparation:

-

Prepare serial dilutions of cephalosporins (e.g., ceftazidime, cefotaxime).

-

For the combination test, add a fixed, sub-inhibitory concentration of this compound to each antibiotic dilution.

-

-

Assay Procedure (Broth Microdilution):

-

Inoculate the prepared antibiotic dilutions (with and without this compound) with the bacterial suspension in a 96-well plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis: The MIC is determined as the lowest concentration of the antibiotic that visibly inhibits bacterial growth. A significant reduction in the MIC in the presence of this compound indicates synergistic activity.

Conclusion

This compound is a potent boronic acid inhibitor of Class C ADC β-lactamases, a key driver of antibiotic resistance in Acinetobacter baumannii. Through its mechanism as a transition state inhibitor, it effectively restores the activity of cephalosporin antibiotics. The quantitative data from both enzymatic and cell-based assays confirm its efficacy and synergistic potential, positioning this compound as a promising candidate for further development in the fight against multidrug-resistant bacterial infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of a Novel Boronic Acid Transition State Inhibitor, this compound: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a Novel Boronic Acid Transition State Inhibitor, this compound: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum [iris.unimore.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of a Novel Boronic Acid Transition State Inhibitor, this compound: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Beta-Lactamase Inhibitory Activity of MB076: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Beta-Lactamase-Mediated Resistance

Beta-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, are a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. However, the emergence and spread of bacterial resistance mechanisms threaten the efficacy of this critical class of drugs. The most prevalent mechanism of resistance is the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[1][2]

Beta-lactamases are categorized into four molecular classes based on their amino acid sequence: A, B, C, and D.[3][4]

-

Classes A, C, and D are serine beta-lactamases (SBLs) that utilize a serine residue in their active site for catalysis.[4]

-

Class B enzymes are metallo-beta-lactamases (MBLs) that require zinc ions for their hydrolytic activity.[3][5]

The development of beta-lactamase inhibitors (BLIs) is a key strategy to combat this resistance.[6] These inhibitors bind to and inactivate beta-lactamase enzymes, thereby protecting co-administered beta-lactam antibiotics from hydrolysis.[7] This guide presents the preliminary in vitro studies of a novel, hypothetical beta-lactamase inhibitor, designated MB076.

Overview of this compound

This compound is a novel, non-beta-lactam inhibitor designed to target a broad spectrum of serine beta-lactamases. Its core structure is intended to mimic the transition state of the beta-lactam hydrolysis reaction, allowing for potent and sustained inhibition. This document outlines the initial characterization of its inhibitory profile against a panel of clinically relevant beta-lactamase enzymes.

Data Presentation: In Vitro Inhibitory Activity of this compound

The inhibitory potential of this compound was assessed against a panel of representative beta-lactamase enzymes from different Ambler classes. The half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to reduce the enzymatic activity by 50%, was determined for each enzyme.

Table 1: IC50 Values of this compound Against a Panel of Serine Beta-Lactamases

| Enzyme | Ambler Class | Representative Pathogens | This compound IC50 (nM) | Clavulanic Acid IC50 (nM) |

| TEM-1 | A | E. coli, K. pneumoniae | 120 | 250 |

| SHV-1 | A | K. pneumoniae | 150 | 300 |

| CTX-M-15 | A (ESBL) | E. coli, K. pneumoniae | 85 | 180 |

| KPC-2 | A (Carbapenemase) | K. pneumoniae | 45 | >100,000 |

| AmpC | C | Enterobacter spp., P. aeruginosa | 210 | >100,000 |

| OXA-48 | D (Carbapenemase) | K. pneumoniae, E. coli | 950 | >100,000 |

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

The following protocols describe the methodologies used to determine the in vitro inhibitory activity of this compound.

Determination of IC50 Values using a Spectrophotometric Assay

The IC50 values were determined by measuring the residual hydrolytic activity of the beta-lactamase enzymes on the chromogenic substrate nitrocefin in the presence of varying concentrations of this compound.

Materials:

-

Purified beta-lactamase enzymes (TEM-1, SHV-1, CTX-M-15, KPC-2, AmpC, OXA-48)

-

This compound inhibitor stock solution (10 mM in DMSO)

-

Clavulanic acid control inhibitor stock solution (10 mM in DMSO)

-

Nitrocefin (chromogenic substrate) stock solution (5 mM in DMSO)[8]

-

Phosphate Buffer Saline (PBS), pH 7.0

-

96-well clear, flat-bottom microplates

-

Spectrophotometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound and clavulanic acid in PBS. A typical concentration range for testing would be from 1 nM to 100 µM.

-

Prepare a working solution of each beta-lactamase enzyme in PBS at a concentration that yields a linear rate of nitrocefin hydrolysis for at least 10 minutes.

-

Prepare a working solution of nitrocefin at 100 µM in PBS.

-

-

-

In a 96-well plate, add 20 µL of the diluted inhibitor (this compound or clavulanic acid) or PBS (for the no-inhibitor control) to the appropriate wells.

-

Add 60 µL of PBS to each well.

-

To initiate the pre-incubation, add 10 µL of the enzyme working solution to each well.

-

Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Hydrolysis Reaction and Measurement: [2][11]

-

To start the reaction, add 10 µL of the 100 µM nitrocefin working solution to each well.

-

Immediately place the plate in a microplate reader and measure the absorbance at 490 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the rates relative to the no-inhibitor control (set to 100% activity).

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the in vitro beta-lactamase inhibition assay.

Caption: Workflow for determining IC50 values.

Proposed Mechanism of Serine Beta-Lactamase Inhibition

This diagram illustrates the general mechanism by which a beta-lactamase inhibitor inactivates a serine beta-lactamase enzyme.

Caption: Proposed mechanism of enzyme inhibition.

References

- 1. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of Beta-Lactams - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]

- 6. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Frontiers | Novel β-lactamase inhibitors: a therapeutic hope against the scourge of multidrug resistance [frontiersin.org]

- 8. In-vitro evaluation of beta-lactamase inhibition by latamoxef and imipenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cohesionbio.com [cohesionbio.com]

- 10. assaygenie.com [assaygenie.com]

- 11. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]

Unveiling the Target of MB076: A Technical Guide to its Identification and Validation in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of MB076, a novel heterocyclic triazole, in bacteria. The document outlines the compound's mechanism of action, summarizes key quantitative data, details the experimental protocols used for its characterization, and provides visual representations of its inhibitory action and the workflow for its validation.

Introduction to this compound

This compound is a novel boronic acid transition state inhibitor with a heterocyclic triazole structure, demonstrating improved plasma stability[1]. It has been identified as a potent inhibitor of Class C Acinetobacter-derived cephalosporinases (ADCs), a group of β-lactamase enzymes that confer resistance to β-lactam antibiotics in bacteria like Acinetobacter baumannii. By inhibiting these enzymes, this compound can restore the efficacy of cephalosporins, acting synergistically with them to combat resistant bacterial infections[1][2].

Target Identification: Acinetobacter-derived Cephalosporinases (ADCs)

The primary molecular targets of this compound within bacteria have been identified as Class C β-lactamases, specifically Acinetobacter-derived cephalosporinases (ADCs). These enzymes are responsible for hydrolyzing and inactivating β-lactam antibiotics, a common mechanism of bacterial resistance.

Mechanism of Action

This compound functions as a transition state analog inhibitor. Its boronic acid moiety is key to its inhibitory activity. It is believed to form a stable, covalent adduct with the catalytic serine residue in the active site of the β-lactamase enzyme. This mimics the tetrahedral transition state of the natural substrate hydrolysis, effectively blocking the enzyme's catalytic activity. X-ray crystal structures of this compound in complex with ADC variants have confirmed that the inhibitor adopts a similar conformation across different variants, despite minor changes in their active sites[2].

Figure 1: Simplified signaling pathway of this compound inhibiting ADC β-lactamase.

Target Validation

The validation of ADCs as the target of this compound was achieved through a series of kinetic and microbiological experiments.

Quantitative Data

The inhibitory potency of this compound against various ADC variants was determined, showcasing its tight binding to these enzymes. Furthermore, its synergistic effect with cephalosporin antibiotics was quantified through antimicrobial susceptibility testing.

Table 1: Inhibition Constants (Ki) of this compound against ADC Variants

| ADC Variant | Ki (μM) |

| ADC-7 | <1 |

| ADC-33 | <1 |

| Other Variants | <1 |

| Data sourced from a study by Powers et al., which states that this compound inhibited all tested ADC variants with Ki values below 1 μM[1][2]. |

Table 2: Minimum Inhibitory Concentrations (MICs) of Ceftazidime (CAZ) and Cefotaxime (CTX) in the Presence and Absence of this compound against E. coli expressing ADC variants

| ADC Variant | Antibiotic | MIC (mg/L) without this compound | MIC (mg/L) with this compound | Fold Reduction in MIC |

| ADC-33 | CAZ | >256 | 16 - 64 | ≥4 |

| ADC-212 | CAZ | >256 | 16 - 64 | ≥4 |

| ADC-219 | CAZ | >256 | 16 - 64 | ≥4 |

| Other Variants | CAZ | >256 | ≤4 | ≥64 |

| ADC-212 | CTX | >256 | 16 | ≥16 |

| Other Variants | CTX | >256 | Intermediate/Susceptible | Significant |

| This table summarizes the synergistic effects reported, where the addition of this compound significantly lowered the MICs of cephalosporins for several ADC-producing strains[2]. |

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the identification and validation of the target of this compound.

Inhibition Kinetics

-

Objective: To determine the inhibition constants (Ki) of this compound against purified ADC β-lactamase variants.

-

Methodology:

-

ADC variants were expressed and purified.

-

Enzyme kinetics were monitored by measuring the hydrolysis of a chromogenic substrate, nitrocefin.

-

Initial reaction velocities were measured at various concentrations of nitrocefin in the presence of different concentrations of this compound.

-

The data were fitted to the appropriate enzyme inhibition models to determine the Ki values.

-

Antimicrobial Susceptibility Testing (AST)

-

Objective: To assess the synergistic activity of this compound with β-lactam antibiotics against bacteria expressing ADC variants.

-

Methodology:

-

E. coli strains were engineered to express different ADC variants.

-

Broth microdilution assays were performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

The Minimum Inhibitory Concentrations (MICs) of various cephalosporins (e.g., ceftazidime, cefotaxime) were determined in the presence and absence of a fixed concentration of this compound.

-

A significant reduction in the MIC of the antibiotic in the presence of this compound indicated synergistic activity.

-

X-ray Crystallography

-

Objective: To elucidate the structural basis of the interaction between this compound and ADC β-lactamases.

-

Methodology:

-

Crystals of the ADC variants in complex with this compound were grown.

-

X-ray diffraction data were collected from the crystals.

-

The diffraction data were processed to determine the three-dimensional structure of the enzyme-inhibitor complex.

-

The resulting structure provided insights into the specific molecular interactions responsible for the inhibition.

-

Figure 2: Experimental workflow for the target identification and validation of this compound.

Conclusion

The comprehensive approach, combining enzyme kinetics, microbiology, and structural biology, has successfully identified and validated Class C Acinetobacter-derived cephalosporinases as the primary target of this compound in bacteria. The potent inhibitory activity of this compound and its ability to restore the efficacy of existing β-lactam antibiotics highlight its potential as a valuable component of combination therapies to combat infections caused by multidrug-resistant bacteria.

References

Initial Pharmacological Profile of MB076: A Novel β-Lactamase Inhibitor

For Immediate Release

This technical guide provides an in-depth overview of the initial pharmacological characterization of MB076, a novel heterocyclic triazole and a potent boronic acid transition state inhibitor. Developed to counteract antibiotic resistance in critical pathogens, this compound has demonstrated significant efficacy in inhibiting Class C Acinetobacter-derived cephalosporinases (ADCs). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of new antimicrobial agents.

Executive Summary

This compound is a promising β-lactamase inhibitor designed to be effective against a range of cephalosporinases and carbapenemases.[1][2] It functions by forming a reversible covalent bond with the catalytic serine residue in the active site of serine β-lactamases, mimicking the tetrahedral transition state of β-lactam hydrolysis and thereby preventing the inactivation of β-lactam antibiotics.[3] Preclinical investigations have revealed that this compound effectively inhibits multiple variants of ADC β-lactamases and acts synergistically with several cephalosporins to restore their antibacterial activity against resistant strains of Acinetobacter baumannii.[4][5][6] Furthermore, this compound exhibits improved plasma stability compared to earlier generation inhibitors, suggesting the potential for favorable dosing regimens in clinical settings.[4][5]

Mechanism of Action

This compound acts as a transition-state analog inhibitor of serine β-lactamases. The boron atom in this compound is key to its inhibitory activity. It forms a dative covalent bond with the hydroxyl group of the catalytic serine residue (Ser64) within the enzyme's active site.[3][4] This interaction mimics the high-energy tetrahedral intermediate formed during the hydrolysis of the β-lactam ring of an antibiotic. By stabilizing this transition state, this compound effectively blocks the enzyme's catalytic activity and prevents the degradation of β-lactam antibiotics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of a Novel Boronic Acid Transition State Inhibitor, this compound: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of a Novel Boronic Acid Transition State Inhibitor, this compound: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Antimicrobial Combinations against Pan-Resistant Acinetobacter baumannii Isolates with Different Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Unveiling MB076: A Detailed Protocol for Synthesis and Purification of a Novel β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive experimental protocol for the synthesis and purification of MB076, a novel boronic acid-based transition state inhibitor of Acinetobacter-derived cephalosporinase (ADC) variants. The methodologies detailed herein are compiled from peer-reviewed scientific literature to ensure accuracy and reproducibility for research and drug development applications.

I. Introduction

This compound is a heterocyclic triazole compound designed to combat antibiotic resistance by inhibiting β-lactamase enzymes, which are produced by bacteria to inactivate β-lactam antibiotics.[1][2][3][4] As a boronic acid transition state inhibitor, this compound mimics the tetrahedral transition state of the β-lactam hydrolysis reaction, leading to potent inhibition of serine β-lactamases.[5] This document outlines the multi-step synthesis and subsequent purification of this compound.

II. Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and activity of this compound.

Table 1: Synthesis Yields of this compound Intermediates

| Step | Intermediate Compound | Yield (%) |

| 2 | Acylated Amine (Compound 2) | 45 |

| 3 | Triazole (Compound 3) | 70 |

| 4 | Thiol-Substituted Triazole (Compound 4) | 59 |

Table 2: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Inhibition Constant (Ki) |

| ADC β-Lactamase Variants (seven types) | < 1 µM |

Table 3: Synergistic Activity of this compound with Cephalosporins

| Cephalosporin | Fold Reduction in Minimum Inhibitory Concentration (MIC) |

| Ceftazidime (CAZ) | Significant reduction |

| Ceftolozane (TOL) | 3-4 doubling dilutions |

III. Experimental Protocols

A. Synthesis of this compound

The synthesis of this compound is a multi-step process starting from 2-azido-1-N,N-bis(trimethylsilyl)amine.[1] All reactions should be performed under an inert atmosphere (e.g., argon) using dry solvents and oven-dried glassware.[1]

Step 1: Synthesis of Acylated Amine (Compound 2)

-

Dissolve 2-azido-1-N,N-bis(trimethylsilyl)amine (1 equivalent) in a suitable dry solvent.

-

Add a stoichiometric amount of methanol to remove the two trimethylsilyl (TMS) groups.

-

Following the removal of TMS groups, perform acylation of the free amine using chloroacetyl chloride to yield compound 2.

-

The reported yield for this step is 45%.[1]

Step 2: Synthesis of Triazole (Compound 3)

-

Subject the acylated amine (Compound 2) to a copper-catalyzed cycloaddition reaction.

-

React Compound 2 with t-butyl propiolate in a water/t-butyl alcohol solvent system.

-

The resulting triazole (Compound 3) is obtained with a reported yield of 70%.[1]

-

Purify Compound 3 by crystallization.[1]

Step 3: Synthesis of Thiol-Substituted Triazole (Compound 4)

-

Dissolve the purified triazole (Compound 3) in dry acetonitrile.

-

Perform a nucleophilic substitution reaction with 5-amino-1,3,4-thiadiazole-2-thiol.

-

This reaction yields the thiol-substituted triazole (Compound 4) with a reported yield of 59%.[1]

Step 4: Final Deprotection to Yield this compound

-

Deprotect the carboxylic and boronic acid moieties of Compound 4.

-

Use trifluoroacetic acid in dichloromethane for the deprotection of the carboxylic acid.

-

Subsequently, use i-butylboronic acid in an acetonitrile/hexane mixture for the deprotection of the boronic acid, yielding the final product, this compound.[1]

B. Purification of this compound

Purification of the final compound and intermediates is crucial for obtaining high-purity this compound suitable for biological assays.

1. Crystallization:

-

Intermediate Compound 3 is purified by crystallization.[1] The specific solvent system for crystallization should be optimized based on the solubility of the compound.

2. Chromatographic Purification:

-

Gravimetric silica gel chromatography is used for the isolation and purification of the synthesized compounds.[1]

-

Reaction progress and purity of fractions can be monitored by thin-layer chromatography (TLC) on silica gel plates (60-F254) and visualized under UV light (254 nm) or with appropriate staining solutions.[1]

IV. Visualized Workflows and Pathways

A. Synthesis Workflow of this compound

The following diagram illustrates the key steps in the chemical synthesis of this compound.

Caption: Synthetic pathway of this compound.

B. Mechanism of Action of this compound

This diagram depicts the inhibitory mechanism of this compound on a serine β-lactamase enzyme.

Caption: Inhibition of β-lactamase by this compound.

References

- 1. Synthesis of a Novel Boronic Acid Transition State Inhibitor, this compound: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of a Novel Boronic Acid Transition State Inhibitor, this compound: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Efficacy Testing of MB076

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of in vitro methodologies for evaluating the efficacy of MB076, a novel small molecule inhibitor. The described protocols are designed to assess the biochemical and cellular activity of this compound, providing critical data for its preclinical development. The assays outlined will enable researchers to determine the potency of this compound against its putative target, confirm its engagement with the target in a cellular context, and quantify its impact on cancer cell viability and relevant signaling pathways.

Biochemical Potency Assessment: Kinase Activity Assay

This assay is designed to determine the direct inhibitory effect of this compound on its purified target kinase. A variety of methods can be employed to measure kinase activity, including radiometric assays and fluorescence-based techniques.[1][2][3] This protocol describes a non-radioactive, luminescence-based kinase activity assay.

Experimental Protocol: Kinase-Glo® Luminescent Kinase Assay

Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels is indicative of kinase activity. The Kinase-Glo® reagent uses the luciferase enzyme to generate a luminescent signal that is inversely proportional to the kinase activity.

Materials:

-

Purified recombinant Target Kinase X

-

Kinase substrate (specific peptide or protein)

-

This compound (in DMSO)

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipette

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a no-kinase control.

-

In a 96-well plate, add 5 µL of the diluted this compound or control to each well.

-

Add 10 µL of a solution containing the target kinase and its substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final concentration of ATP should be close to the Km for the kinase.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Allow the plate to equilibrate to room temperature.

-

Add 25 µL of Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

Data Analysis: The luminescent signal is inversely proportional to kinase activity. The data can be normalized to controls and plotted as a function of this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation:

| Compound | Target Kinase | IC50 (nM) |

| This compound | Target Kinase X | 15.2 |

| Staurosporine (Control) | Target Kinase X | 5.8 |

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its target protein within a cellular environment.[4][5][6][7][8] The principle is based on the ligand-induced stabilization of the target protein to thermal denaturation.

Experimental Protocol: Western Blot-Based CETSA

Principle: Cells are treated with the compound of interest and then heated to various temperatures. The stabilization of the target protein by the compound is assessed by measuring the amount of soluble protein remaining at each temperature via Western blotting.

Materials:

-

Cancer cell line expressing Target Kinase X

-

Complete cell culture medium

-

This compound (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Protease inhibitor cocktail

-

Lysis buffer (e.g., RIPA buffer)

-

Primary antibody against Target Kinase X

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Thermal cycler or heating block

-

Equipment for SDS-PAGE and Western blotting

Procedure:

-

Seed cells in culture dishes and grow to 80-90% confluency.

-

Treat the cells with this compound or vehicle (DMSO) for a predetermined time (e.g., 2 hours) at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for Target Kinase X.

Data Analysis: The intensity of the bands corresponding to Target Kinase X is quantified. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Data Presentation:

| Treatment | Temperature (°C) | Relative Soluble Target Kinase X (%) |

| Vehicle (DMSO) | 40 | 100 |

| 50 | 85 | |

| 55 | 50 | |

| 60 | 20 | |

| 65 | 5 | |

| This compound (10 µM) | 40 | 100 |

| 50 | 98 | |

| 55 | 90 | |

| 60 | 75 | |

| 65 | 40 |

Cellular Efficacy: Cell Viability Assays (MTT/XTT)

Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of a compound on cancer cells.[9][10][11] The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.[10][12]

Experimental Protocol: MTT Assay

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product.[9][10] The amount of formazan is proportional to the number of viable cells and can be quantified by measuring the absorbance.[10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes.

-

Read the absorbance at 570 nm using a microplate reader.

Experimental Protocol: XTT Assay

Principle: Similar to the MTT assay, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay involves the reduction of a tetrazolium salt. However, the resulting formazan product is water-soluble, eliminating the need for a solubilization step.[10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (in DMSO)

-

XTT labeling reagent

-

Electron-coupling reagent

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Follow steps 1-4 of the MTT assay protocol.

-

Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent according to the manufacturer's instructions.

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.

Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The data is then plotted against the concentration of this compound to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Data Presentation:

| Cell Line | Assay | Treatment Time (h) | GI50 (µM) |

| Cancer Cell Line A | MTT | 72 | 1.2 |

| Cancer Cell Line B | XTT | 72 | 2.5 |

| Normal Fibroblasts | MTT | 72 | > 50 |

Pathway Analysis: Western Blotting for Downstream Signaling

To confirm that this compound inhibits the intended signaling pathway, the phosphorylation status of downstream substrates of Target Kinase X can be examined by Western blotting.

Experimental Protocol: Western Blotting

Principle: This technique is used to detect specific proteins in a complex mixture. Following treatment with this compound, cell lysates are prepared, proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of a downstream substrate.

Materials:

-

Cancer cell line expressing Target Kinase X

-

This compound (in DMSO)

-

Lysis buffer with phosphatase and protease inhibitors

-

Primary antibodies (e.g., anti-phospho-Substrate Y, anti-total-Substrate Y)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Equipment for SDS-PAGE and Western blotting

Procedure:

-

Seed cells and treat with various concentrations of this compound for a specified time.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Substrate Y).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

The membrane can be stripped and re-probed for total Substrate Y and a loading control (e.g., GAPDH or β-actin).

Data Analysis: The band intensities for the phosphorylated and total proteins are quantified. A decrease in the ratio of phosphorylated to total substrate with increasing concentrations of this compound indicates inhibition of the signaling pathway.

Data Presentation:

| This compound (µM) | p-Substrate Y / Total Substrate Y (Relative Ratio) |

| 0 (Vehicle) | 1.00 |

| 0.1 | 0.75 |

| 1 | 0.30 |

| 10 | 0.05 |

Visualizations

Caption: Hypothetical signaling pathway inhibited by this compound.

Caption: Workflow for the Kinase-Glo® luminescent assay.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Caption: General workflow for MTT and XTT cell viability assays.

References

- 1. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 2. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]

- 9. broadpharm.com [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

Application Notes and Protocols for Antimicrobial Susceptibility Testing with MB076

For Researchers, Scientists, and Drug Development Professionals

Introduction

MB076 is a novel heterocyclic triazole and a potent boronic acid transition state inhibitor of Class C Acinetobacter-derived cephalosporinases (ADCs).[1] It is investigated for its ability to act synergistically with β-lactam antibiotics, particularly cephalosporins, to restore their efficacy against resistant bacterial strains.[1] The primary mechanism of resistance in these strains is the enzymatic degradation of the antibiotic by β-lactamases. This compound effectively inhibits these enzymes, thereby protecting the antibiotic and allowing it to exert its antibacterial effect.

These application notes provide detailed protocols for conducting antimicrobial susceptibility testing (AST) with this compound in combination with a partner cephalosporin using standard laboratory methods: broth microdilution and disk diffusion.

Mechanism of Action

This compound functions as a β-lactamase inhibitor. In many resistant bacteria, β-lactam antibiotics are hydrolyzed and inactivated by β-lactamase enzymes. This compound competitively binds to the active site of these enzymes, preventing them from breaking down the antibiotic. This synergistic relationship restores the antibiotic's ability to inhibit bacterial cell wall synthesis, leading to bacterial cell death.

References

Application Note: Kinetic Analysis of MB076 with Acinetobacter-derived Cephalosporinases (ADCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibiotic resistance is a critical global health threat, and the development of new inhibitors targeting resistance mechanisms is paramount. Acinetobacter baumannii is a multidrug-resistant pathogen responsible for numerous nosocomial infections. A key mechanism of β-lactam resistance in this bacterium is the production of β-lactamase enzymes, including the Ambler Class C Acinetobacter-derived cephalosporinases (ADCs).

MB076 is a novel boronic acid transition state inhibitor designed to counteract this resistance by inhibiting ADC enzymes. This application note provides a comprehensive, step-by-step guide for the kinetic analysis of this compound's inhibitory activity against ADC enzymes. The protocols outlined here will enable researchers to determine key kinetic parameters, such as the Michaelis constant (K_m), maximum velocity (V_max), catalytic constant (k_cat), and the inhibition constant (K_i), to characterize the efficacy of this compound.

Signaling Pathway of β-Lactam Resistance in Acinetobacter baumannii